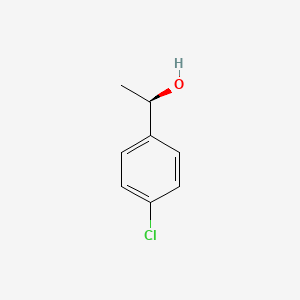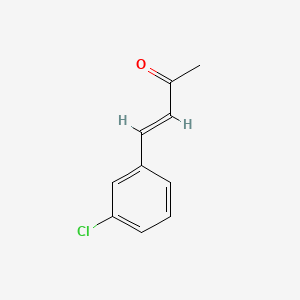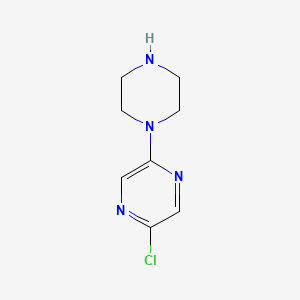
2-Chloro-5-(1-piperazinyl)pyrazine
Vue d'ensemble
Description
2-Chloro-5-(1-piperazinyl)pyrazine is an organic compound with the chemical formula C8H12N2O . It is a white to brown solid . This compound is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular weight of this compound is 198.65 g/mol . The IUPAC name for this compound is 2-chloro-5-piperazin-1-ylpyrazine . The InChI code is 1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a white to brown solid . The melting point, boiling point, density, and refractive index are not available . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Genotoxicity Studies
2-Chloro-5-(1-piperazinyl)pyrazine has been examined for its genotoxic potential. A study highlighted its potent and selective agonistic properties on 5-HT2C receptors, relevant for obesity treatment. However, its genotoxicity was evident in the Salmonella Ames assay, suggesting metabolism-dependent mutagenicity and bioactivation leading to DNA binding (Kalgutkar et al., 2007).
Synthesis and Applications in Drug Development
This compound is used in synthesizing compounds like pyrazine-2-carboxamide, a component of Rifater® for tuberculosis treatment. Its synthesis was enhanced through automation, integrating new software and hardware technologies (Ingham et al., 2014).
Tuberculostatic Activity
This compound was a substrate in synthesizing tuberculostatic pyrazine derivatives. Synthesis involved its reaction with secondary amines, leading to potential tuberculostatic compounds with significant in vitro activity against Mycobacterium tuberculosis (Foks et al., 2005).
Spinal Noradrenergic Mechanisms in Pain Management
Investigations into the antiallodynic effects of this compound derivatives showed that spinal noradrenergic mechanisms play a role in neuropathic pain management. Such findings are crucial for developing new pain relief strategies (Obata et al., 2007).
Antimicrobial Activity
Studies on piperazine and pyrazine derivatives, including this compound, have shown promising antimicrobial properties. This expands their potential use beyond neurological applications to combatting microbial infections (Patil et al., 2021).
Herbicidal Applications
The chemical structure of this compound has been utilized in developing novel herbicidal compounds. These derivatives showed significant herbicidal activity, indicating the potential for agricultural applications (Li et al., 2005).
Optoelectronic Material Development
Recent studies have focused on pyrazine derivatives for creating organic optoelectronic materials. This research paves the way for new materials in electronics and photonics, highlighting the versatility of this compound (Meti et al., 2017).
Orientations Futures
As for future directions, while specific information on 2-Chloro-5-(1-piperazinyl)pyrazine is limited, the field of piperazine derivatives is a promising area of research, particularly in the development of new pharmaceuticals . Further studies could explore the potential applications of this compound in this context.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-5-(1-piperazinyl)pyrazine is the 5-HT2C serotonin receptor . Serotonin receptors are crucial in the regulation of mood, anxiety, and depression. They also play a role in regulating appetite, which could have implications for weight management.
Mode of Action
This compound acts as a selective agonist for the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C serotonin receptor, activating it and leading to a series of events within the cell.
Analyse Biochimique
Biochemical Properties
2-Chloro-5-(1-piperazinyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical pathways and cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s molecular interactions are crucial for understanding its overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions. Observations from in vitro and in vivo studies provide insights into its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-chloro-5-piperazin-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKCMGMSLEDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396884 | |
| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84445-51-2 | |
| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)


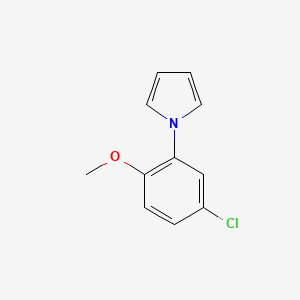
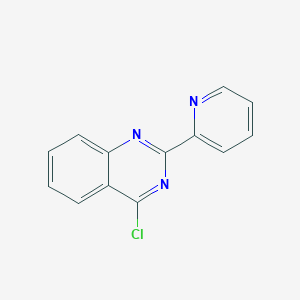


![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)

![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)
